molecular formula C14H18N4O2S B2667307 Ethyl 2-((4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate CAS No. 1006353-04-3

Ethyl 2-((4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate

Cat. No.: B2667307
CAS No.: 1006353-04-3
M. Wt: 306.38
InChI Key: DIOPZJMVGLWGGE-UHFFFAOYSA-N
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Description

Ethyl 2-((4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate is a complex organic compound featuring a pyrazole and pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate typically involves the reaction of 4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidine-2-thiol with ethyl bromoacetate under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Hydrochloric acid for hydrolysis, alcohols or amines for ester or amide formation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrazole or pyrimidine derivatives.

    Substitution: Carboxylic acids, esters, or amides.

Scientific Research Applications

Ethyl 2-((4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-((4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate is not fully understood, but it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate
  • Ethyl 2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate
  • Ethyl 2-(4-chloro-1H-pyrazol-3-yl)acetate

Uniqueness

Ethyl 2-((4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate is unique due to the presence of both pyrazole and pyrimidine rings, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds with only one of these heterocyclic structures .

Properties

IUPAC Name

ethyl 2-[4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-5-20-12(19)8-21-14-15-7-6-11(16-14)13-9(2)17-18(4)10(13)3/h6-7H,5,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOPZJMVGLWGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=CC(=N1)C2=C(N(N=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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